1-O-Acetyl-2,5-di-O-benzoyl-3-fluoro-3-deoxy-D-ribofuranoside
Overview
Description
1-O-Acetyl-2,5-di-O-benzoyl-3-fluoro-3-deoxy-D-ribofuranoside is a synthetic ribose-derived compound. It is characterized by the presence of acetyl, benzoyl, and fluoro groups attached to a deoxy-ribofuranose backbone. This compound is primarily used in the synthesis of nucleoside analogs, which are crucial in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-Acetyl-2,5-di-O-benzoyl-3-fluoro-3-deoxy-D-ribofuranoside typically involves multiple steps:
Glycosylation Reaction: The starting material, D-ribose, undergoes glycosylation at low temperatures (0-5°C) to minimize the formation of pyranose rings.
Benzoylation Reaction: The glycosylated product is then subjected to benzoylation using an inorganic weak base, which helps reduce the cost and nitrogen content in the process wastewater.
Acetylation Reaction: Finally, the product is acetylated in the presence of a cosolvent to prevent the solidification of glacial acetic acid, thereby improving the fluidity and efficiency of the reaction.
Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process involves:
Thionyl Chloride and Methyl Alcohol Reaction: Ribose is reacted with thionyl chloride and methyl alcohol at low temperatures.
Benzyl Chloride Addition: Benzyl chloride is added intermittently to the reaction mixture, followed by neutralization and isolation of the product.
Recrystallization: The final product is recrystallized using ethyl alcohol to obtain a pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-O-Acetyl-2,5-di-O-benzoyl-3-fluoro-3-deoxy-D-ribofuranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the ribofuranose backbone.
Substitution: The fluoro and benzoyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various nucleoside analogs, which are essential in antiviral and anticancer therapies .
Scientific Research Applications
1-O-Acetyl-2,5-di-O-benzoyl-3-fluoro-3-deoxy-D-ribofuranoside has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of nucleoside analogs and their interactions with biological systems.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer drugs, such as clofarabine.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-O-Acetyl-2,5-di-O-benzoyl-3-fluoro-3-deoxy-D-ribofuranoside involves its conversion into active nucleoside analogs. These analogs interfere with DNA synthesis and repair, leading to the inhibition of viral replication and cancer cell proliferation. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: This compound is also used in nucleoside synthesis but lacks the fluoro group, making it less effective in certain applications.
1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose: A purine nucleoside analog with broad antitumor activity.
Uniqueness: 1-O-Acetyl-2,5-di-O-benzoyl-3-fluoro-3-deoxy-D-ribofuranoside is unique due to the presence of the fluoro group, which enhances its biological activity and specificity. This makes it a valuable compound in the synthesis of potent antiviral and anticancer agents .
Properties
IUPAC Name |
(5-acetyloxy-4-benzoyloxy-3-fluorooxolan-2-yl)methyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FO7/c1-13(23)27-21-18(29-20(25)15-10-6-3-7-11-15)17(22)16(28-21)12-26-19(24)14-8-4-2-5-9-14/h2-11,16-18,21H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDAYCCHILKDKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)F)OC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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